molecular formula C7H2F4LiNO2 B13621674 Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

Cat. No.: B13621674
M. Wt: 215.1 g/mol
InChI Key: QVZXFKSUVQDXLI-UHFFFAOYSA-M
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Description

Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C7H2F4LiNO2 and a molecular weight of 215.03 g/mol . This compound is characterized by the presence of a lithium ion, a fluorinated pyridine ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate typically involves the reaction of (3,5,6-trifluoropyridin-2-yl)acetic acid with a lithium source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyridine ring can enhance the compound’s binding affinity to specific targets, while the lithium ion can modulate the activity of certain enzymes. The acetate group may also play a role in the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar compounds to Lithium(1+) 2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate include:

    (3,5,6-Trifluoropyridin-2-yl)acetic acid: This compound lacks the lithium ion but shares the fluorinated pyridine ring and acetate group.

    Lithium acetate: This compound contains the lithium ion and acetate group but lacks the fluorinated pyridine ring.

The uniqueness of this compound lies in its combination of a lithium ion, a highly fluorinated pyridine ring, and an acetate group, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H2F4LiNO2

Molecular Weight

215.1 g/mol

IUPAC Name

lithium;2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetate

InChI

InChI=1S/C7H3F4NO2.Li/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14;/h1,4H,(H,13,14);/q;+1/p-1

InChI Key

QVZXFKSUVQDXLI-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C(=NC(=C1F)F)C(C(=O)[O-])F)F

Origin of Product

United States

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